2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorobenzyl group, and a trifluoromethylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the fluorobenzyl group and the trifluoromethylphenylacetamide moiety. The reaction conditions may vary, but common reagents include bases, solvents, and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .
Scientific Research Applications
2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core and the fluorobenzyl group may play a crucial role in binding to these targets, while the trifluoromethylphenylacetamide moiety may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives with different substituents. These compounds may have varying degrees of activity and specificity, depending on the nature of the substituents and the overall structure. Some examples of similar compounds are:
- 2-((4-fluorobenzyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Properties
Molecular Formula |
C22H15F4N3O3S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H15F4N3O3S/c23-14-7-5-13(6-8-14)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-16-4-2-1-3-15(16)22(24,25)26/h1-10H,11-12H2,(H,27,30) |
InChI Key |
HUHDSCGBUVINQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.